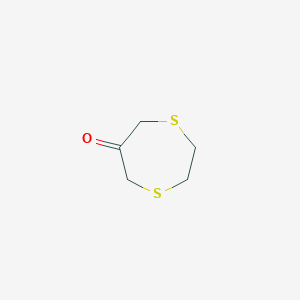

1,4-Dithiepan-6-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dithiepan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8OS2/c6-5-3-7-1-2-8-4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOFHPFBUIVDOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(=O)CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10484357 | |

| Record name | 1,4-dithiepan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34654-19-8 | |

| Record name | 1,4-dithiepan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dithiepan-6-one: Structure, Properties, and Synthetic Utility

Introduction

1,4-Dithiepan-6-one is a saturated, seven-membered heterocyclic compound featuring a ketone functional group and two sulfur atoms at positions 1 and 4. This unique structural arrangement imparts a distinct set of chemical properties and renders it a valuable, yet under-explored, building block in synthetic and medicinal chemistry. As a bifunctional molecule, it offers reactive sites at both the carbonyl group and the thioether linkages, providing multiple avenues for chemical modification. This guide provides a comprehensive overview of the core chemical properties, structural characteristics, spectroscopic profile, and synthetic applications of this compound, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular structure and resulting physical properties. The seven-membered ring is conformationally flexible, and the presence of the polar ketone and thioether groups influences its solubility and reactivity.

1.1. Core Structural Information

-

Molecular Formula: C₅H₈OS₂[1]

-

Molecular Weight: 148.25 g/mol [1]

-

IUPAC Name: this compound

-

Synonym: 1,4-dithiacycloheptan-6-one[1]

-

CAS Number: 34654-19-8[1]

-

SMILES: C1CSCC(=O)CS1[1]

1.2. Physicochemical Data

Quantitative data provides insight into the behavior of this compound in various chemical environments. The following table summarizes key computed and experimental properties.

| Property | Value | Source |

| Molecular Weight | 148.25 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | ChemScene[1] |

| LogP (octanol/water partition coefficient) | 1.0355 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 0 | ChemScene[1] |

Spectroscopic Profile

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the methylene protons.

-

A singlet or narrow multiplet integrating to 4H for the protons at C5 and C7 (adjacent to the carbonyl group). These protons are chemically equivalent due to the molecule's symmetry.

-

A multiplet integrating to 4H for the protons at C2 and C3 (flanking one of the sulfur atoms).

-

The exact chemical shifts (δ) and splitting patterns would depend on the specific conformation of the seven-membered ring in solution. The n+1 rule would dictate that protons adjacent to other non-equivalent protons would appear as multiplets.[4][5]

-

-

¹³C NMR: The carbon NMR spectrum should exhibit three signals:

-

A signal in the downfield region (δ > 200 ppm) characteristic of a ketone carbonyl carbon (C6).

-

Two signals in the aliphatic region (δ ≈ 30-50 ppm) corresponding to the methylene carbons (C2/C3 and C5/C7).

-

2.2. Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.[6]

-

A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹ , which is characteristic of the C=O stretching vibration of a saturated ketone.

-

C-H stretching vibrations from the methylene groups would appear in the 2850-3000 cm⁻¹ region.

-

Weaker C-S stretching bands can be expected in the fingerprint region, typically around 600-800 cm⁻¹ .

2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

The electron impact (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 148 .

-

Common fragmentation pathways would likely involve the loss of CO (m/z = 120) and subsequent fragmentation of the dithiepane ring.

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through several strategic disconnections. Its reactivity is dominated by the ketone and the two thioether moieties.

3.1. Synthetic Methodologies

A common and logical approach to synthesizing the 1,4-dithiepane ring system involves the cyclization of linear precursors. A highly plausible method is the reaction between a 1,3-dithiol and a 1,3-dielectrophile.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes a representative synthesis from 1,3-propanedithiol and 1,3-dichloroacetone.

-

Setup: To a stirred solution of a suitable base (e.g., sodium ethoxide in ethanol or potassium carbonate in DMF) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,3-propanedithiol (1.0 eq) dropwise at 0 °C.[7]

-

Rationale: The base deprotonates the thiol groups to form the more nucleophilic thiolate anions. An inert atmosphere prevents the oxidation of the thiols.

-

Addition of Electrophile: After stirring for 30 minutes, a solution of 1,3-dichloroacetone (1.0 eq) in the same solvent is added dropwise, maintaining the temperature at 0 °C.

-

Rationale: The thiolate undergoes a double S-nucleophilic substitution reaction with the dichloroacetone, displacing the chloride leaving groups to form the seven-membered ring.

-

Reaction and Workup: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Caption: Synthetic workflow for this compound.

3.2. Chemical Reactivity

The reactivity of this compound is twofold:

-

Reactions at the Carbonyl Group: The ketone at C6 is susceptible to a wide range of nucleophilic additions and related transformations.

-

Reduction: Can be readily reduced to the corresponding alcohol, 1,4-dithiepan-6-ol, using standard reducing agents like sodium borohydride (NaBH₄).

-

Reductive Amination: Can react with amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form substituted amines, as demonstrated by the synthesis of derivatives like 1,4-Dithiepan-6-yl(2-morpholin-4-ylbutyl)amine.[8]

-

Wittig Reaction: Can be converted to an alkene via reaction with a phosphonium ylide.

-

-

Reactions at the Sulfur Atoms: The thioether linkages can be oxidized to sulfoxides and subsequently to sulfones using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The resulting sulfones, such as 1,4-dithiepane-1,1,4,4-tetroxide, have significantly different electronic properties and solubility profiles.

Applications in Research and Drug Development

While not a widely commercialized compound, this compound and its derivatives serve as important scaffolds and intermediates in discovery research.

4.1. Scaffold for Medicinal Chemistry

The dithiepane core is a flexible, seven-membered ring that can be used to orient substituents in three-dimensional space. This makes it an attractive scaffold for generating libraries of compounds for biological screening. Its derivatives have been investigated for various therapeutic targets. For instance, oxidized derivatives (1,4-dithiepine-1,1,4,4-tetroxides) have been identified as non-peptide antagonists of the human galanin-1 receptor (hGAL-R1), which is implicated in neurological and psychiatric conditions.[9] This suggests that the dithiepane skeleton can serve as a starting point for developing modulators of G-protein coupled receptors.

4.2. Bioisosteric Replacement

In drug design, sulfur-containing rings are often used as bioisosteres for other cyclic structures, such as piperidines or cyclohexanes. The introduction of sulfur atoms can modulate a molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds, thereby fine-tuning its pharmacokinetic and pharmacodynamic properties. The development of novel bicyclic 1,4-dioxepanes as building blocks for drug discovery highlights the interest in seven-membered heterocyclic systems for creating novel chemical matter.[10]

Caption: Logical relationships in the application of this compound.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical profile. Its bifunctional nature, with a reactive ketone and oxidizable thioether groups, makes it a valuable intermediate for constructing more complex molecular architectures. The flexible seven-membered dithiepane ring provides a useful scaffold for applications in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system. Further exploration of its reactivity and incorporation into discovery programs holds significant promise for advancing organic synthesis and drug development.

References

- 1. chemscene.com [chemscene.com]

- 2. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. studylib.net [studylib.net]

- 4. Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

- 5. youtube.com [youtube.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Propane-1,3-dithiol - Wikipedia [en.wikipedia.org]

- 8. 1,4-Dithiepan-6-yl(2-morpholin-4-ylbutyl)amine | C13H26N2OS2 | CID 56707068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,3-Dihydro-dithiin and -dithiepine-1,1,4,4-tetroxides: small molecule non-peptide antagonists of the human galanin hGAL-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Spectroscopic Data of 1,4-Dithiacycloheptan-6-one

Therefore, this guide has been constructed based on established principles of spectroscopic interpretation and data from analogous structures, such as other cyclic ketones and thioethers. The presented data are predicted values and should be considered as such until they can be corroborated by experimental evidence. This guide is intended to serve as a theoretical framework for researchers who may be synthesizing this compound and require a reference for its characterization.

Molecular Structure and Its Spectroscopic Implications

1,4-Dithiacycloheptan-6-one is a seven-membered heterocyclic compound containing two sulfur atoms and a ketone functional group. The presence of these features will dominate its spectroscopic signature. The flexible seven-membered ring will likely exist in various conformations in solution, which can influence the appearance of NMR spectra.

Caption: Molecular Structure of 1,4-dithiacycloheptan-6-one.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1,4-dithiacycloheptan-6-one.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~2950-2850 | Medium | C-H Stretch | Aliphatic CH₂ |

| ~1715 | Strong | C=O Stretch | Ketone |

| ~1420 | Medium | CH₂ Scissoring | Aliphatic CH₂ |

| ~700-600 | Medium-Weak | C-S Stretch | Thioether |

The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) group. For a seven-membered ring, the stretching frequency is typically around 1715 cm⁻¹, similar to that of an acyclic ketone.[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.0 - 3.5 | Triplet | 4H | -S-CH₂ -C=O |

| ~2.8 - 3.2 | Triplet | 4H | -S-CH₂ -CH₂-S- |

The protons on the carbons adjacent to the carbonyl group (α-protons) are expected to be the most deshielded due to the electron-withdrawing nature of the ketone. The protons on the carbons flanked by two sulfur atoms will also be deshielded. The exact chemical shifts and multiplicities will depend on the ring conformation and the coupling constants between adjacent protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~205 - 215 | Quaternary | C =O |

| ~40 - 50 | Secondary | -S-C H₂-C=O |

| ~30 - 40 | Secondary | -S-C H₂-CH₂-S- |

The carbonyl carbon will appear significantly downfield, which is characteristic of ketones.[2] The carbons bonded to the sulfur atoms will be in the aliphatic region, with their exact shifts influenced by the electronegativity of the neighboring atoms.

Mass Spectrometry (MS)

| m/z | Fragmentation Pathway |

| 162 | Molecular Ion [M]⁺ |

| 134 | Loss of CO |

| 106 | Further fragmentation |

| 74 | Alpha-cleavage product |

The molecular ion peak is expected at an m/z of 162. Common fragmentation patterns for cyclic ketones include α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. Loss of carbon monoxide (CO) is also a typical fragmentation pathway for ketones.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for 1,4-dithiacycloheptan-6-one.

Synthesis of 1,4-dithiacycloheptan-6-one

A potential synthetic route could involve the reaction of a suitable dielectrophile with a dithiol under high-dilution conditions to favor intramolecular cyclization. For example, the reaction of 1,3-dichloroacetone with 1,2-ethanedithiol in the presence of a base could yield the target compound.

Caption: A plausible synthetic workflow for 1,4-dithiacycloheptan-6-one.

Sample Preparation and Instrumentation

-

IR Spectroscopy: A thin film of the purified compound would be analyzed on a Fourier Transform Infrared (FTIR) spectrometer.

-

NMR Spectroscopy: The compound would be dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Mass Spectrometry: The compound would be introduced into a mass spectrometer, likely using a technique like gas chromatography-mass spectrometry (GC-MS) or direct infusion, and ionized by electron impact (EI).

Data Interpretation: A Deeper Dive

Correlating Structure with Spectra

The symmetry of the molecule will play a key role in its NMR spectra. If the molecule is symmetrical on the NMR timescale, we would expect to see only two signals in the ¹H NMR and three signals in the ¹³C NMR spectrum. However, if the ring conformation is locked or interconverts slowly, more complex spectra could be observed.

The Role of Heteroatoms

The two sulfur atoms significantly influence the chemical shifts of the adjacent protons and carbons. The electronegativity and the ability of sulfur to participate in through-space interactions can lead to shifts that are different from what would be observed in a purely carbocyclic system.

Conclusion

The spectroscopic characterization of 1,4-dithiacycloheptan-6-one is crucial for confirming its synthesis and understanding its chemical properties. While experimental data is not currently available in the literature, the predicted spectra provide a solid foundation for what a researcher should expect to observe. The key identifying features will be the strong carbonyl stretch in the IR, the downfield carbonyl signal in the ¹³C NMR, and the characteristic chemical shifts of the methylene protons in the ¹H NMR. Any future synthesis and characterization of this compound would be a valuable contribution to the field of heterocyclic chemistry.

References

The Thiepanone Core: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiepanone core, a seven-membered saturated sulfur-containing heterocycle, represents a significant scaffold in medicinal chemistry and drug discovery. Its unique conformational properties and the ability of the sulfur atom to engage in various interactions have made it an attractive building block for the synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive historical overview of the discovery and development of thiepanone compounds. It delves into the pioneering synthetic strategies, the rationale behind the experimental choices of early researchers, and the evolution of methodologies leading to the efficient construction of this important heterocyclic system. Detailed protocols for seminal syntheses, along with a discussion of the characterization techniques employed, are presented to offer readers a practical and historical understanding of thiepanone chemistry.

Introduction: The Emergence of Seven-Membered Sulfur Heterocycles

The exploration of heterocyclic chemistry has been a cornerstone of drug discovery for over a century. While five- and six-membered rings have historically dominated the landscape, the synthesis of larger ring systems, such as the seven-membered thiepane core, presented significant synthetic challenges to early organic chemists. The increased ring strain and unfavorable entropic factors associated with the formation of medium-sized rings required the development of robust and innovative cyclization strategies.

The thiepanone nucleus, in its various isomeric forms (thiepan-2-one, thiepan-3-one, and thiepan-4-one), was of particular interest due to the presence of a reactive ketone functionality and a sulfur atom within the seven-membered ring. The sulfur atom, with its potential for oxidation to the corresponding sulfoxide and sulfone, offered a gateway to a diverse range of derivatives with modulated electronic and steric properties. This versatility has made thiepanones and their derivatives valuable intermediates in the synthesis of biologically active molecules.[1][2]

This guide will illuminate the historical path of thiepanone discovery, focusing on the key breakthroughs in their synthesis and the logical progression of the field.

The Dawn of Thiepanone Synthesis: The Dieckmann Condensation

The mid-20th century witnessed significant advancements in the synthesis of cyclic ketones, largely driven by the application of the Dieckmann condensation. This intramolecular Claisen condensation of a diester to form a β-keto ester proved to be a powerful tool for the formation of five- and six-membered rings. The extension of this methodology to the synthesis of seven-membered rings was a logical, albeit challenging, next step.

A Landmark Synthesis: Thiepan-4-one

A pivotal moment in the history of thiepanone chemistry was the first successful synthesis of thiepan-4-one. While earlier attempts may have been made, a comprehensive and well-documented synthesis was a significant milestone. A key challenge was the preparation of the requisite acyclic precursor, a diester containing a sulfur atom at the 4-position.

The synthesis of the precursor, diethyl 4-thiaheptanedioate, was a critical first step. This was typically achieved through the Michael addition of a thiol to an α,β-unsaturated ester.

Step 1: Synthesis of Ethyl 3-mercaptopropionate

-

Procedure: Hydrogen sulfide is bubbled through a solution of ethyl acrylate in the presence of a basic catalyst.

-

Rationale: This reaction proceeds via a conjugate addition mechanism, with the hydrosulfide anion acting as the nucleophile. The use of an excess of hydrogen sulfide helps to minimize the formation of the dialkylated sulfide by-product.

Step 2: Synthesis of Diethyl 4-Thiaheptanedioate

-

Procedure: Ethyl 3-mercaptopropionate is reacted with a second equivalent of ethyl acrylate under basic conditions.

-

Rationale: This is another Michael addition, where the thiolate anion of ethyl 3-mercaptopropionate attacks the β-carbon of ethyl acrylate.

With the precursor in hand, the stage was set for the crucial Dieckmann cyclization.

-

Procedure: Diethyl 4-thiaheptanedioate is treated with a strong base, such as sodium ethoxide, in an inert solvent like benzene or toluene. The resulting β-keto ester is then subjected to acidic hydrolysis and decarboxylation to yield thiepan-4-one.

-

Causality behind Experimental Choices:

-

Base: Sodium ethoxide was a common choice for the Dieckmann condensation as it is a strong, non-nucleophilic base that can effectively deprotonate the α-carbon of the ester.

-

Solvent: Anhydrous, non-protic solvents like benzene or toluene are essential to prevent quenching of the enolate intermediate.

-

Hydrolysis and Decarboxylation: The initial product of the Dieckmann condensation is a β-keto ester. Acid-catalyzed hydrolysis cleaves the ester group, and subsequent heating promotes decarboxylation to afford the desired ketone.

-

The successful synthesis of thiepan-4-one opened the door for the exploration of its chemistry and the preparation of a variety of derivatives.

The Rise of Other Thiepanone Isomers: Thiepan-3-one and Thiepan-2-one

Following the successful synthesis of thiepan-4-one, attention turned to the preparation of its isomers, thiepan-3-one and thiepan-2-one. The synthesis of these compounds required different acyclic precursors and, in some cases, alternative cyclization strategies.

The Synthesis of Thiepan-3-one

The synthesis of thiepan-3-one also relied on the Dieckmann condensation, but with a different precursor: a diester with the sulfur atom in the 3-position relative to one of the ester groups. The synthesis of this precursor was also a key challenge.

Caption: Synthetic pathway to thiepan-3-one via Dieckmann condensation.

The Elusive Thiepan-2-one (Thiepanolactone)

Thiepan-2-one, a thiolactone, presented a different synthetic challenge. While it could be envisioned as the product of an intramolecular esterification of a 6-mercaptohexanoic acid, the propensity for intermolecular polymerization often complicated this approach. Early methods for the synthesis of thiolactones often involved the cyclization of ω-haloacyl chlorides with a sulfide source.

Characterization in the Pre-Spectroscopic Era and Beyond

The initial discovery and synthesis of thiepanone compounds occurred before the widespread availability of modern spectroscopic techniques like Nuclear Magnetic Resonance (NMR). Early researchers had to rely on a combination of classical analytical methods to confirm the structure of their newly synthesized compounds.

Classical Methods of Characterization

-

Elemental Analysis: Combustion analysis to determine the empirical formula was a fundamental technique.

-

Melting Point and Boiling Point: These physical constants were used to assess the purity of the compounds.

-

Derivative Formation: The formation of crystalline derivatives, such as 2,4-dinitrophenylhydrazones and semicarbazones from the ketone functionality, was a common method for characterization and purification. The melting points of these derivatives served as key identifying features.

-

Chemical Tests: Qualitative tests for the presence of the ketone and sulfide functionalities were also employed.

The Advent of Modern Spectroscopy

The development of infrared (IR) and later NMR spectroscopy revolutionized the characterization of organic molecules, including thiepanones.

-

Infrared (IR) Spectroscopy: The IR spectrum of a thiepanone would show a characteristic strong absorption for the carbonyl group (C=O) in the region of 1700-1720 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provided invaluable information about the number and connectivity of protons in the thiepanone ring. The chemical shifts and coupling patterns of the protons adjacent to the carbonyl group and the sulfur atom were particularly diagnostic. ¹³C NMR spectroscopy would later provide a clear signal for the carbonyl carbon.

| Spectroscopic Data for Thiepan-4-one | |

| Technique | Key Features |

| IR (Infrared) | Strong C=O stretch around 1710 cm⁻¹ |

| ¹H NMR | Complex multiplets for the methylene protons |

| ¹³C NMR | Carbonyl carbon signal around 210 ppm |

The Biological Significance of the Thiepanone Core

While the initial focus of thiepanone chemistry was on synthesis and characterization, the unique structural features of this heterocyclic core soon attracted the attention of medicinal chemists. The seven-membered ring provides a flexible scaffold that can adopt multiple low-energy conformations, allowing for effective interaction with biological targets. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, and its oxidation state can be varied to fine-tune the electronic and steric properties of the molecule.

Derivatives of thiepanones have been investigated for a range of biological activities, including:

-

Antimicrobial agents [3]

-

Anticancer agents

-

Central nervous system (CNS) active agents

The thiepanone core continues to be a valuable building block in the design and synthesis of new drug candidates.

Conclusion

The history of thiepanone compounds is a testament to the ingenuity and perseverance of organic chemists. From the early challenges of synthesizing seven-membered rings to the application of powerful cyclization reactions like the Dieckmann condensation, the journey of thiepanone discovery has been one of steady progress. The development of modern spectroscopic techniques has further accelerated the exploration of this fascinating class of heterocycles. Today, the thiepanone core stands as a versatile and valuable scaffold in the arsenal of the medicinal chemist, with its full potential still being actively explored.

References

The Thiepanone Core: A Computational and Theoretical Guide for Drug Discovery

Preamble: The Unseen Potential of the Thiepanone Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer unique three-dimensional arrangements and favorable pharmacokinetic profiles is paramount. Among the less-explored heterocyclic systems, the thiepanone core, a seven-membered ring containing a sulfur atom and a carbonyl group, presents a compelling case for investigation. Its inherent conformational flexibility, coupled with the diverse chemical reactivity of the thioether and ketone functionalities, positions it as a versatile template for the design of new therapeutic agents. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the theoretical and computational methodologies that can be leveraged to unlock the full potential of thiepanone-based compounds. We will delve into the causality behind experimental and computational choices, establishing a self-validating framework for the robust characterization and strategic derivatization of this promising heterocyclic system.

I. The Conformational Landscape of Thiepanones: A Quantum Mechanical Perspective

The seven-membered thiepane ring is not a rigid entity; it exists as a dynamic equilibrium of multiple conformers. Understanding this conformational landscape is the cornerstone of rational drug design, as the three-dimensional shape of a molecule dictates its interaction with biological targets. Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the geometries and relative energies of these conformers.

Causality of Method Selection: Why DFT?

While molecular mechanics force fields can provide a rapid survey of possible conformations, DFT offers a more rigorous, quantum mechanical description of the electronic structure, which is crucial for accurately capturing the subtle interplay of forces that govern conformational preferences in a heteroatomic system like thiepanone. The choice of a specific DFT functional and basis set is a critical decision. For systems like thiepanones, hybrid functionals such as B3LYP, which incorporate a portion of exact Hartree-Fock exchange, often provide a good balance of accuracy and computational cost for geometry optimizations.[1][2][3] The inclusion of diffuse functions in the basis set (e.g., 6-31+G(d,p)) is advisable to properly describe the lone pairs on the sulfur and oxygen atoms.

Experimental Workflow: A Synergy of Computation and Spectroscopy

A purely computational approach is insufficient; experimental validation is essential for a trustworthy model. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for probing the solution-state conformation of molecules. The synergistic workflow outlined below establishes a self-validating loop between theoretical prediction and experimental observation.

References

The Emerging Therapeutic Potential of 1,4-Dithiepan-6-one Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Seven-membered heterocyclic compounds containing sulfur atoms, such as 1,4-dithiepan-6-one and its derivatives, represent a promising, yet underexplored, scaffold in medicinal chemistry. The unique conformational flexibility of the seven-membered ring, combined with the electronic properties of the embedded sulfur atoms and a central ketone functional group, suggests a high potential for diverse biological activities. This technical guide provides a comprehensive overview of the synthetic strategies for accessing the this compound core, and explores its potential as a pharmacophore for the development of novel therapeutic agents. Drawing parallels with structurally related sulfur-containing heterocycles, this paper will delve into the prospective antimicrobial, anticancer, and enzyme inhibitory activities of these derivatives. Detailed, field-proven experimental protocols for the synthesis and biological evaluation of these compounds are provided to empower researchers in their drug discovery endeavors.

Introduction: The Rationale for Investigating this compound Derivatives

The landscape of drug discovery is in constant evolution, with an ever-present demand for novel molecular scaffolds that can address unmet medical needs. Sulfur-containing heterocycles are a well-established and significant class of pharmacologically active compounds, present in a wide array of FDA-approved drugs.[1] The presence of sulfur atoms often imparts unique physicochemical properties, influencing factors such as metabolic stability, receptor binding affinity, and pharmacokinetic profiles.

While significant research has focused on five- and six-membered sulfur-containing rings, seven-membered systems like the 1,4-dithiepane moiety remain a relatively untapped resource.[2][3] The this compound scaffold is of particular interest due to its distinctive structural features:

-

A Flexible Seven-Membered Ring: This larger ring system offers greater conformational diversity compared to smaller rings, potentially allowing for optimal binding to a wider range of biological targets.

-

Two Thioether Linkages: The sulfur atoms can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for molecular recognition.

-

A Central Ketone Group: This functional group provides a key site for chemical modification, allowing for the generation of diverse derivative libraries. The ketone can also participate in hydrogen bonding and other interactions within a biological target's binding pocket.

This guide will serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound derivatives. We will begin by examining the synthetic routes to this core structure, followed by a detailed exploration of its potential biological activities, drawing upon established knowledge of related compounds.

Synthesis of the this compound Scaffold and Its Derivatives

The efficient synthesis of the this compound core is a critical first step in the exploration of its biological potential. While literature specifically detailing the synthesis of a wide range of this compound derivatives is limited, established methods for the construction of related seven-membered dithia-heterocycles can be adapted.

A plausible and efficient synthetic strategy involves the reaction of a suitable dielectrophile with a dinucleophile. For instance, the cyclization of a bis(2-haloethyl) ether with a sulfide source in the presence of a base can yield the 1,4-dithiepane ring system. Subsequent oxidation of a methylene group adjacent to one of the sulfur atoms would then furnish the desired ketone functionality.

Another promising approach involves the ring-closing metathesis (RCM) of a diene precursor containing two thioether linkages. This powerful C-C bond-forming reaction has been widely used in the synthesis of various cyclic compounds and could offer a versatile route to substituted 1,4-dithiepan-6-ones.

General Synthetic Protocol (Hypothetical):

A potential synthetic route to the this compound core is outlined below. This protocol is based on established principles of organic synthesis for related heterocyclic systems.

Step 1: Synthesis of a Dithioether Precursor

-

To a solution of 1,3-dichloroacetone (1.0 eq) in a suitable solvent such as ethanol or DMF, add sodium sulfide (2.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dithioether precursor.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to form the this compound Ring

-

Dissolve the purified dithioether precursor (1.0 eq) in a high-boiling point solvent such as toluene.

-

Add a catalytic amount of a suitable acid or base to promote intramolecular cyclization.

-

Heat the reaction mixture to reflux for 24-48 hours, with continuous monitoring by TLC.

-

After cooling to room temperature, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, concentrate, and purify the resulting this compound by column chromatography.

Visualization of the Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activities and Mechanistic Insights

While direct experimental evidence for the biological activities of this compound derivatives is not yet widely available in the public domain, the known pharmacological profiles of structurally similar sulfur-containing heterocycles provide a strong basis for predicting their potential therapeutic applications.

Antimicrobial Activity

Many sulfur-containing heterocyclic compounds exhibit potent antimicrobial properties. The presence of the thioether linkages in the this compound ring could contribute to antimicrobial effects through various mechanisms, including:

-

Disruption of Bacterial Cell Membranes: The lipophilic nature of the dithiepane ring may facilitate its insertion into the bacterial cell membrane, leading to increased permeability and cell death.

-

Inhibition of Essential Enzymes: The sulfur atoms could interact with metal ions in the active sites of key bacterial enzymes, leading to their inhibition.

-

Generation of Reactive Oxygen Species (ROS): Under certain conditions, thioethers can be oxidized to sulfoxides and sulfones, a process that can generate ROS, which are toxic to bacterial cells.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This standard protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Preparation of Bacterial Inoculum: Culture the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth to achieve a range of final concentrations.

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (broth with bacteria, no compound) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity

Numerous heterocyclic compounds, including those containing sulfur, have demonstrated significant anticancer activity.[4] The potential anticancer mechanisms of this compound derivatives could involve:

-

Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells by modulating key signaling pathways, such as the Bcl-2 family of proteins or the caspase cascade.

-

Cell Cycle Arrest: The derivatives might interfere with the cell cycle machinery, leading to arrest at specific checkpoints (e.g., G2/M phase) and preventing cancer cell proliferation.

-

Inhibition of Kinases: The heterocyclic scaffold could serve as a template for the design of inhibitors targeting protein kinases that are often dysregulated in cancer.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5][6]

Enzyme Inhibition

The unique structural features of this compound derivatives make them interesting candidates for the development of enzyme inhibitors.[7] For instance, the sulfur atoms could act as metal chelators, potentially inhibiting metalloenzymes. The ketone functionality could also participate in key interactions within an enzyme's active site. Potential enzyme targets could include:

-

Proteases: Involved in various physiological and pathological processes, including cancer and viral infections.

-

Kinases: Key regulators of cellular signaling pathways.

-

Histone Deacetylases (HDACs): A class of enzymes involved in epigenetic regulation and a validated target in cancer therapy.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.

-

Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Prepare solutions of the enzyme, its substrate, and the test compound.

-

Assay Procedure: In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the enzyme and the test compound at various concentrations. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

-

Monitor Reaction Progress: Monitor the rate of the reaction over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorimetry).

-

Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki or IC50).[8][9]

Structure-Activity Relationship (SAR) and Future Directions

The exploration of the structure-activity relationship (SAR) is paramount in optimizing the biological activity of the this compound scaffold. A systematic medicinal chemistry campaign should be undertaken to synthesize and evaluate a library of derivatives with modifications at various positions of the dithiepane ring.

Visualization of SAR Exploration:

Caption: Key sites for structure-activity relationship studies.

Key areas for modification and investigation include:

-

Substitution on the Carbon Skeleton: Introducing various substituents at positions C2, C3, C5, and C7 of the dithiepane ring can modulate the lipophilicity, steric bulk, and electronic properties of the molecule, thereby influencing its biological activity.

-

Modification of the Ketone Group: The ketone at the C6 position can be converted to other functional groups, such as an oxime, hydrazone, or alcohol, to explore different binding interactions with target proteins.

-

Introduction of Fused Ring Systems: Fusing the this compound ring with other aromatic or heterocyclic rings could lead to the discovery of compounds with enhanced potency and selectivity.

Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic screening against a broad panel of biological targets. Promising lead compounds should then be subjected to further optimization and preclinical development.

Conclusion

The this compound scaffold represents a compelling starting point for the design and discovery of novel therapeutic agents. Its unique structural and electronic features suggest the potential for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This technical guide has provided a foundational framework for researchers to embark on the exploration of this promising class of compounds, from synthetic strategies to robust biological evaluation protocols. The systematic investigation of this compound derivatives holds the promise of yielding new and effective treatments for a variety of diseases.

References

- 1. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WO1996034846A1 - 1,3-propane diol derivatives as bioactive compounds - Google Patents [patents.google.com]

- 5. Inhibition of human cytochrome P450 enzymes by 1,2-dithiole-3-thione, oltipraz and its derivatives, and sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-c...: Ingenta Connect [ingentaconnect.com]

- 9. eurekaselect.com [eurekaselect.com]

An In-depth Technical Guide to the Reactivity Profile of the Ketone Group in 1,4-Dithiepan-6-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dithiepan-6-one is a sulfur-containing heterocyclic ketone of interest in synthetic and medicinal chemistry. The presence of two sulfur atoms within the seven-membered ring significantly influences the reactivity of the central ketone group. This guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of this compound and offers insights into its behavior in key chemical transformations, including reductions, olefination reactions, and additions of organometallic reagents. This document serves as a foundational resource for researchers exploring the synthetic utility of this intriguing heterocyclic scaffold.

Introduction: The Structural and Electronic Landscape of this compound

This compound is a seven-membered heterocyclic compound featuring a ketone functional group positioned between two sulfur atoms. The unique structural arrangement of this molecule imparts a distinct reactivity profile to the carbonyl group. The presence of the sulfur atoms influences the electrophilicity of the carbonyl carbon and the stereochemical outcome of nucleophilic attacks.

The sulfur atoms, being larger and more polarizable than carbon, can participate in transannular interactions, potentially affecting the ring's conformation and the accessibility of the ketone. Furthermore, the electron-withdrawing nature of the sulfur atoms is expected to enhance the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its carbocyclic analog, cycloheptanone.

Conformational Considerations

While a detailed experimental conformational analysis of this compound is not extensively documented in the literature, we can infer its likely conformational preferences from studies on related heterocycles, such as 1,4-dithiane. The seven-membered ring of this compound is flexible and can adopt several conformations, with the chair and boat forms being the most probable. The presence of the sp²-hybridized carbonyl carbon will likely favor a conformation that minimizes steric strain and allows for optimal orbital overlap. A computational study on the closely related 1,4-dithiane (a six-membered ring) has shown a preference for a chair conformation.[1] It is reasonable to hypothesize that this compound also adopts a pseudo-chair or twist-chair conformation to alleviate steric interactions.

Caption: Structure of this compound.

Synthesis of this compound

The synthesis of this compound can be conceptually approached through the cyclization of appropriate linear precursors. A plausible and efficient method involves the reaction of a dielectrophile, such as 1,3-dichloroacetone, with a dinucleophile, like 1,2-ethanedithiol, under basic conditions. This approach leverages the high nucleophilicity of the thiol groups to form the seven-membered ring.

General Synthetic Protocol

A generalized procedure for the synthesis of this compound is outlined below. This protocol is based on established methods for the synthesis of related sulfur heterocycles.[2]

Materials:

-

1,3-Dichloroacetone

-

1,2-Ethanedithiol

-

Sodium hydroxide or potassium carbonate

-

Methanol or ethanol

-

Diethyl ether or dichloromethane for extraction

Procedure:

-

Dissolve 1,2-ethanedithiol in methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium hydroxide in methanol to the flask to form the dithiolate salt.

-

To this solution, add a solution of 1,3-dichloroacetone in methanol dropwise over a period of 1-2 hours, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent in vacuo to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Caption: Synthetic workflow for this compound.

Reactivity Profile of the Ketone Group

The ketone in this compound is the primary site of reactivity. Its behavior in various reactions is dictated by the electronic and steric environment created by the dithiepane ring.

Reduction of the Ketone

The reduction of the ketone to the corresponding secondary alcohol, 1,4-dithiepan-6-ol, can be achieved using a variety of reducing agents. The choice of reagent will influence the stereochemical outcome and functional group tolerance.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[3][4] It is expected to efficiently reduce the ketone without affecting the thioether linkages.

Experimental Protocol: Reduction with Sodium Borohydride

-

Dissolve this compound in methanol or ethanol in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess NaBH₄ by the slow addition of dilute hydrochloric acid until the solution is neutral.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude 1,4-dithiepan-6-ol.

-

Purify the product by column chromatography.

| Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| NaBH₄ | Methanol | 0 to RT | >90 (expected) | [3][5] |

| LiAlH₄ | THF/Ether | 0 to RT | >95 (expected) | [4] |

Note: Yields are estimated based on similar reductions of cyclic ketones.

Wittig Reaction

The Wittig reaction provides a powerful method for converting the ketone into an alkene.[6][7][8] This reaction involves the use of a phosphorus ylide. The nature of the ylide (stabilized or non-stabilized) will determine the stereochemistry of the resulting alkene.

Experimental Protocol: Wittig Olefination

-

Prepare the phosphorus ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent like THF or DMSO.

-

To the solution of the ylide, add a solution of this compound in the same solvent at an appropriate temperature (often 0°C to room temperature).

-

Stir the reaction mixture until completion, as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over a drying agent, and concentrate.

-

Purify the resulting alkene by column chromatography to separate it from the triphenylphosphine oxide byproduct.

Caption: Workflow for the Wittig reaction.

Reaction with Organometallic Reagents

The addition of organometallic reagents, such as Grignard reagents and organolithiums, to the ketone group of this compound is a fundamental carbon-carbon bond-forming reaction that yields tertiary alcohols.[9][10]

Experimental Protocol: Grignard Reaction

-

In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), place magnesium turnings.

-

Add a solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether or THF to initiate the formation of the Grignard reagent.

-

Once the Grignard reagent is formed, cool the solution to 0°C.

-

Slowly add a solution of this compound in the same anhydrous solvent.

-

After the addition, allow the reaction to proceed at room temperature until completion (monitored by TLC).

-

Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the tertiary alcohol by column chromatography.

| Reagent Type | Expected Product | Key Considerations | Reference |

| Grignard (RMgX) | Tertiary Alcohol | Requires anhydrous conditions. | [9][10] |

| Organolithium (RLi) | Tertiary Alcohol | Highly reactive; requires low temperatures. | [11] |

| Organocuprate (R₂CuLi) | Tertiary Alcohol | Generally less reactive with ketones than Grignards. | [12] |

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the methylene protons adjacent to the sulfur atoms and those alpha to the carbonyl group. The chemical shifts and coupling patterns will provide valuable information about the ring's conformation.

-

¹³C NMR: The carbon NMR spectrum will exhibit a characteristic downfield signal for the carbonyl carbon (typically in the range of 200-220 ppm). Signals for the methylene carbons will appear in the aliphatic region.[13][14]

-

IR Spectroscopy: A strong absorption band in the region of 1700-1725 cm⁻¹ will be indicative of the C=O stretching vibration of the ketone.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak, which can be used to confirm the molecular weight of the compound and its derivatives. Fragmentation patterns can provide further structural information.

Conclusion

This compound presents a versatile scaffold for organic synthesis. The ketone group is the focal point of its reactivity, readily undergoing reductions, olefinations, and additions of organometallic reagents. The presence of the two sulfur atoms in the seven-membered ring modulates the electronic and steric properties of the carbonyl group, influencing reaction outcomes. This guide provides a foundational understanding of the reactivity of this compound and offers practical protocols for its key transformations, thereby enabling its further exploration in the development of novel molecules with potential applications in materials science and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. sciencemadness.org [sciencemadness.org]

- 11. diva-portal.org [diva-portal.org]

- 12. researchgate.net [researchgate.net]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. Complete 1H and 13C NMR spectral assignment of symmetric and asymmetric bis-spiropyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 1,4-Dithiepan-6-one from Acyclic Precursors

Abstract

This application note provides a comprehensive guide for the synthesis of 1,4-dithiepan-6-one, a valuable seven-membered heterocyclic ketone. This scaffold is of significant interest to researchers in medicinal chemistry and drug discovery due to its presence in bioactive molecules and its utility as a versatile synthetic intermediate. The protocol herein details a robust and scalable method for the synthesis of the target compound from acyclic precursors—specifically, the base-mediated cyclocondensation of ethane-1,2-dithiol and 1,3-dibromoacetone. We emphasize the critical role of the high-dilution principle to favor intramolecular cyclization over competing polymerization. This document offers a detailed experimental protocol, safety considerations, characterization data, and troubleshooting advice to ensure reproducible and efficient synthesis.

Introduction and Scientific Rationale

Seven-membered heterocyclic systems are prevalent structural motifs in a variety of pharmacologically active compounds, including the tricyclic antidepressant Dothiepin.[1] The this compound core, in particular, offers a unique combination of a flexible seven-membered ring, two thioether linkages, and a central ketone functionality, making it an attractive building block for the synthesis of more complex molecules.

The synthesis of medium-sized rings (7-12 members) is a well-known challenge in organic chemistry. The primary obstacle is the unfavorable entropic and enthalpic factors that promote intermolecular side reactions, such as polymerization, over the desired intramolecular cyclization. The strategic approach detailed in this note directly addresses this challenge through the application of the high-dilution principle .[2] This principle dictates that by maintaining a very low concentration of the reactive precursors, the probability of two different molecules reacting with each other (intermolecular reaction) is significantly reduced, thereby favoring the reaction of the two ends of the same molecule (intramolecular cyclization).[2] This is practically achieved by the slow, simultaneous addition of the precursor solutions into a large volume of solvent, often facilitated by syringe pumps.

The chosen synthetic route involves a double nucleophilic substitution reaction between a bis-nucleophile, ethane-1,2-dithiol [3][4], and a bis-electrophile, 1,3-dibromoacetone . A non-nucleophilic base is used to deprotonate the thiols in situ, generating the more potent dithiolate nucleophile, which then attacks the electrophilic carbon centers of 1,3-dibromoacetone to form the seven-membered ring.

Synthetic Workflow Overview

The overall process involves the slow addition of the two acyclic precursors into a large volume of a solvent containing a base. This ensures that the concentration of the reactive intermediates remains extremely low, thus promoting the desired intramolecular cyclization.

Caption: High-dilution workflow for the synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and a thorough purification and characterization process to confirm the identity and purity of the final product.

3.1. Materials and Reagents

| Reagent | CAS No. | M.W. | Purity | Supplier | Notes |

| Ethane-1,2-dithiol | 540-63-6 | 94.20 | ≥98% | Sigma-Aldrich | Pungent odor. Handle in fume hood. |

| 1,3-Dibromoacetone | 816-39-7 | 215.87 | ≥95% | Thermo Fisher | Lachrymator. Handle with extreme care. |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | ≥99% | J.T. Baker | Anhydrous, finely powdered. |

| Acetonitrile (MeCN) | 75-05-8 | 41.05 | Anhydrous | Acros Organics | Dry over molecular sieves if necessary. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Fisher Scientific | For extraction and chromatography. |

| Hexanes | 110-54-3 | - | ACS Grade | Fisher Scientific | For chromatography. |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Granular | EMD Millipore | For drying organic layers. |

| Silica Gel | 63231-67-4 | - | 230-400 mesh | Sorbent Tech. | For column chromatography. |

3.2. Equipment

-

Three-neck round-bottom flask (3 L)

-

Two gas-tight syringes (50 mL)

-

Two syringe pumps

-

Overhead mechanical stirrer

-

Reflux condenser with a nitrogen/argon inlet

-

Standard glassware for work-up and purification

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.3. Step-by-Step Procedure

CAUTION: This reaction must be performed in a well-ventilated fume hood at all times. 1,3-Dibromoacetone is a potent lachrymator and skin irritant. Ethane-1,2-dithiol has an extremely unpleasant and persistent odor.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Reaction Setup:

-

Assemble the 3 L three-neck flask with the overhead stirrer, reflux condenser (with N₂ inlet), and two septa for the syringe needles.

-

Add finely powdered anhydrous potassium carbonate (13.8 g, 100 mmol, 2.2 eq.) and 2 L of anhydrous acetonitrile to the flask.

-

Begin vigorous stirring to create a fine suspension of the base.

-

-

Preparation of Precursor Solutions:

-

Solution A: In a 100 mL flask, dissolve ethane-1,2-dithiol (4.24 g, 45 mmol, 1.0 eq.) in 50 mL of anhydrous acetonitrile. Load this solution into a 50 mL gas-tight syringe.

-

Solution B: In a separate 100 mL flask, dissolve 1,3-dibromoacetone (9.71 g, 45 mmol, 1.0 eq.) in 50 mL of anhydrous acetonitrile. Load this solution into the second 50 mL gas-tight syringe.

-

-

High-Dilution Addition:

-

Place both syringes on the syringe pumps. Pierce the septa on the reaction flask with the needles, ensuring the tips are submerged in the solvent.

-

Set the syringe pumps to add both Solution A and Solution B simultaneously to the stirred potassium carbonate suspension over a period of 10 hours (addition rate = 5 mL/hour).

-

Once the addition is complete, allow the reaction to stir at room temperature for an additional 12 hours.

-

-

Reaction Monitoring & Work-up:

-

Monitor the reaction progress by TLC (e.g., 20% EtOAc/Hexanes), visualizing with a UV lamp and/or potassium permanganate stain. The starting materials should be consumed, and a new, lower Rf spot corresponding to the product should appear.

-

After the reaction is complete, filter the mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake with acetonitrile (2 x 50 mL).

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (300 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 200 mL) and brine (1 x 200 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product as a pale yellow oil or solid.

-

-

Purification and Characterization:

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a white to off-white solid.

-

The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[5]

-

Results and Data Summary

The described protocol typically affords the desired product with good purity after chromatographic separation.

| Parameter | Value |

| Scale | 45 mmol |

| Reaction Time | 22 hours (10h addition + 12h stir) |

| Solvent Volume | 2.1 L |

| Typical Yield | 55-65% |

| Appearance | White to off-white solid |

| Expected ¹H NMR (CDCl₃, 400 MHz) | δ ~3.6-3.8 (s, 4H, 2 x -S-CH₂ -C=O), δ ~3.0-3.2 (s, 4H, 2 x -S-CH₂ -CH₂ -S-) |

| Expected ¹³C NMR (CDCl₃, 100 MHz) | δ ~205 (C=O), δ ~50 (-S-C H₂-C=O), δ ~35 (-S-C H₂-C H₂-S-) |

| Expected MS (EI) | m/z 148 (M⁺) |

Troubleshooting

| Issue | Probable Cause(s) | Suggested Solution(s) |

| Low Yield | - Inefficient stirring. - Addition rate too fast, favoring polymerization. - Impure or wet reagents/solvent. | - Use an overhead mechanical stirrer for efficient mixing of the suspension. - Ensure the syringe pumps are calibrated for a slow, 10-hour addition. - Use anhydrous solvents and high-purity starting materials. |

| Polymer Formation | - Concentration of reactants too high. | - Increase the total solvent volume to further enhance dilution. - Double-check the addition rate to ensure it is sufficiently slow. |

| Incomplete Reaction | - Inactive base. | - Use freshly opened or properly stored anhydrous potassium carbonate. Ensure it is finely powdered to maximize surface area. |

Conclusion

This application note details a reliable and reproducible method for the synthesis of this compound from acyclic precursors. By leveraging the high-dilution principle, this protocol successfully mitigates the common problem of polymerization in medium-ring synthesis, providing researchers with a practical route to this valuable heterocyclic scaffold. The provided step-by-step instructions, characterization data, and troubleshooting guide are intended to enable scientists in drug discovery and organic synthesis to confidently prepare this compound for their research endeavors.

References

Catalytic Pathways to 1,4-Dithiepan-6-one: A Detailed Guide for Researchers

Introduction: The Significance of the 1,4-Dithiepan-6-one Scaffold

The this compound core, a seven-membered heterocyclic ketone containing two sulfur atoms, represents a valuable scaffold in medicinal chemistry and drug discovery. Its unique conformational flexibility and the presence of multiple heteroatoms make it an attractive building block for the synthesis of novel therapeutic agents. The sulfur atoms can engage in various non-covalent interactions with biological targets, while the ketone functionality provides a handle for further chemical modifications. This application note provides a comprehensive overview of modern catalytic methods for the synthesis of this compound, offering detailed protocols and insights into the underlying chemical principles for researchers in the pharmaceutical and life sciences sectors.

Strategic Approaches to the this compound Core

The synthesis of medium-sized rings, such as the seven-membered dithiepane system, presents unique challenges due to unfavorable entropic and enthalpic factors. However, recent advances in catalysis have opened up efficient pathways to these complex structures. The primary strategy for constructing the this compound backbone involves the intramolecular cyclization of a suitable acyclic precursor. This guide will focus on two principal catalytic approaches:

-

Base-Catalyzed Intramolecular Dieckmann-Type Condensation: A classic yet powerful method for forming cyclic β-keto esters, which can be readily converted to the target ketone.

-

Transition Metal-Catalyzed Intramolecular Cyclization: Leveraging the unique reactivity of transition metals to facilitate ring closure under mild conditions.

The following sections will delve into the specifics of each approach, providing both the theoretical framework and practical, step-by-step protocols.

Method 1: Base-Catalyzed Intramolecular Dieckmann-Type Condensation

The Dieckmann condensation is a robust and well-established method for the synthesis of cyclic ketones.[1][2] In the context of this compound synthesis, this involves the intramolecular cyclization of a diester precursor, typically dimethyl 3,3'-thiobis(propanoate).

Causality Behind Experimental Choices

The choice of a strong, non-nucleophilic base is critical to promote the deprotonation at the α-carbon of the ester, initiating the cyclization cascade. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed for this purpose. The reaction is typically performed in an aprotic solvent, such as tetrahydrofuran (THF) or toluene, to prevent quenching of the base and the reactive enolate intermediate. High-dilution conditions are often necessary to favor the intramolecular cyclization over intermolecular polymerization.

Experimental Workflow and Visualization

The overall workflow for the Dieckmann-type condensation approach is depicted below:

Figure 1: Workflow for this compound synthesis via Dieckmann condensation.

Detailed Experimental Protocol: Synthesis of this compound via Dieckmann Condensation

Materials:

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: Under an inert atmosphere (argon or nitrogen), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Solvent Addition: Add anhydrous THF to the flask to create a slurry of sodium hydride.

-

Substrate Addition: Dissolve dimethyl 3,3'-thiobis(propanoate) (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the diester solution dropwise to the stirred sodium hydride suspension over a period of 4-6 hours to maintain high-dilution conditions.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the excess sodium hydride by the slow, dropwise addition of water.

-

Acidification and Decarboxylation: Add concentrated hydrochloric acid dropwise until the solution is acidic (pH ~1-2). Heat the mixture to reflux for 4-6 hours to effect decarboxylation of the intermediate β-keto ester.

-

Workup: Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Data Summary Table:

| Step | Reactants | Catalyst/Reagent | Product | Typical Yield |

| 1 | Dimethyl 3,3'-thiobis(propanoate) | Sodium Hydride | Methyl 6-oxo-1,4-dithiepane-5-carboxylate | 70-80% |

| 2 | Methyl 6-oxo-1,4-dithiepane-5-carboxylate | HCl, Heat | This compound | 85-95% |

Method 2: Transition Metal-Catalyzed Intramolecular Cyclization

Transition metal catalysis offers a powerful alternative for the construction of complex cyclic systems under milder reaction conditions.[5][6][7] For the synthesis of this compound, a plausible approach involves the intramolecular cyclization of a suitably functionalized acyclic precursor, such as an activated di-thioester.

Catalytic Principles and Mechanistic Insights

Palladium, rhodium, and copper catalysts are well-known to promote intramolecular C-C and C-heteroatom bond formations.[8][9] In the context of this compound synthesis, a hypothetical palladium-catalyzed intramolecular α-arylation of a ketone derived from a dithioether precursor could be envisioned. The catalytic cycle would likely involve oxidative addition of the palladium(0) catalyst to an aryl halide, followed by enolate formation, and subsequent reductive elimination to form the C-C bond and close the seven-membered ring.

Illustrative Reaction Pathway

Figure 2: Conceptual workflow for transition metal-catalyzed synthesis of this compound.

Exemplary Protocol: Conceptual Transition Metal-Catalyzed Cyclization

Materials:

-

Acyclic dithioester precursor (e.g., S,S'-bis(2-acetyl) dithioether)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos, BINAP)

-

Base (e.g., Cs₂CO₃, K₃PO₄)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube, add the acyclic dithioester precursor (1.0 equivalent), the palladium catalyst (e.g., 5 mol%), the phosphine ligand (e.g., 10 mol%), and the base (2.0 equivalents).

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Conclusion and Future Perspectives

The catalytic synthesis of this compound offers exciting opportunities for the development of novel chemical entities with potential therapeutic applications. The base-catalyzed Dieckmann-type condensation provides a reliable and scalable route, while the exploration of transition metal-catalyzed methods holds promise for milder and more versatile synthetic strategies. Further research in this area could focus on the development of enantioselective catalytic systems to access chiral this compound derivatives, which would be of significant interest for structure-activity relationship studies in drug discovery.

References

- 1. Dieckmann Condensation [organic-chemistry.org]

- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 3. Dimethyl 3,3'-thiodipropanoate CAS#: 4131-74-2 [m.chemicalbook.com]

- 4. Propanoic acid, 3,3'-thiobis-, didodecyl ester [webbook.nist.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Rhodium-catalyzed intramolecular cyclization for synthesizing thiodihydropyrans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of 1,4-Dithiepan-6-one via Ring-Closing Metathesis

Introduction: The Significance of 1,4-Dithiepan-6-one and the Strategic Advantage of Ring-Closing Metathesis

The this compound scaffold is a seven-membered heterocyclic ketone containing two sulfur atoms. This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to its presence in various biologically active molecules and its utility as a versatile synthetic intermediate. The conformational flexibility of the seven-membered ring, combined with the presence of the sulfur atoms and a central ketone, provides a unique three-dimensional structure for interaction with biological targets.